N-allyl-2-naphthalenesulfonamide

Description

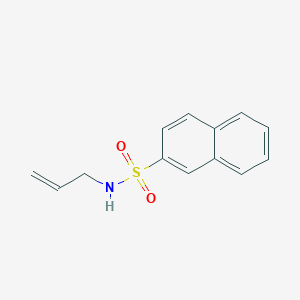

N-allyl-2-naphthalenesulfonamide is a sulfonamide derivative featuring a naphthalene backbone substituted with a sulfonamide group at the 2-position and an allyl (-CH₂CH₂CH₂) moiety as the N-substituent. Sulfonamides are widely studied for their applications in pharmaceuticals, agrochemicals, and polymer stabilizers due to their versatile reactivity and biological activity.

Properties

Molecular Formula |

C13H13NO2S |

|---|---|

Molecular Weight |

247.31 g/mol |

IUPAC Name |

N-prop-2-enylnaphthalene-2-sulfonamide |

InChI |

InChI=1S/C13H13NO2S/c1-2-9-14-17(15,16)13-8-7-11-5-3-4-6-12(11)10-13/h2-8,10,14H,1,9H2 |

InChI Key |

OCWGSSUPHZVFBU-UHFFFAOYSA-N |

SMILES |

C=CCNS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |

Canonical SMILES |

C=CCNS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The allyl group in this compound confers unsaturation, enabling reactions like Michael additions or polymerization. Sodium salts of amino-naphthalenesulfonic acids (e.g., 1-Naphthylamine-4-sulfonic acid sodium salt) exhibit high water solubility due to ionic character, whereas sulfonamides generally have moderate solubility in organic solvents .

Physicochemical Properties

Research Findings :

- Reactivity : The allyl group’s unsaturation makes this compound a candidate for click chemistry or copolymerization, unlike its cyclohexyl counterpart, which is more inert .

- Biological Activity : Sulfonamides with bulky substituents (e.g., cyclohexyl) often show improved membrane permeability, whereas allyl derivatives may exhibit enhanced binding to thiol-containing biological targets .

Notes and Limitations

Data Gaps : Experimental data for this compound (e.g., exact solubility, melting point) are absent in the provided evidence; predictions are based on structural analogs.

Storage Considerations: Sodium salts of amino-naphthalenesulfonic acids require protection from moisture, while sulfonamides like N-cyclohexyl-2-naphthalenesulfonamide are stored at room temperature .

Further Research : Comparative studies on synthetic routes, toxicity, and catalytic applications are needed to validate these hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.